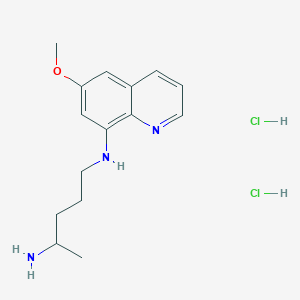

n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C15H23Cl2N3O It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a pentane chain with diamine functionality

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and aldehydes or ketones.

Methoxylation: The quinoline ring is then methoxylated using methanol and a suitable catalyst.

Attachment of the Pentane Chain: The pentane chain with diamine functionality is attached to the quinoline ring through nucleophilic substitution reactions.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the pentane chain.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, alkoxides.

Major Products Formed

Quinoline N-oxides: Formed through oxidation.

Tetrahydroquinoline Derivatives: Formed through reduction.

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Anticancer Research

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride has shown promise in anticancer studies. Its structural similarity to other quinoline derivatives suggests potential activity against various cancer cell lines. Quinoline compounds are known for their ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the effects of quinoline derivatives on cancer cell proliferation. The results indicated that compounds similar to N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine exhibited significant cytotoxicity against breast cancer cells .

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. This compound may inhibit bacterial growth by disrupting cellular processes.

Case Study:

A comparative analysis of various quinoline compounds demonstrated that those with methoxy groups showed enhanced antibacterial activity against resistant strains of bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .

Potential in Drug Development

Given its promising pharmacological profile, this compound is being explored as a lead compound for developing novel therapeutics. Its dual action as both an anticancer and antimicrobial agent makes it a candidate for combination therapies.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The methoxy group and the diamine functionality play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,3-diamine: Similar structure but with a different position of the diamine group.

6-Methoxy-quinoline: Lacks the pentane chain and diamine functionality.

Quinoline: The parent compound without methoxy and pentane substitutions.

Uniqueness

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and anti-inflammatory treatments. This article explores its biological activity, including molecular interactions, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C15H23Cl2N3O

- Molecular Weight : 332.27 g/mol

- CAS Number : 51050-49-8

- Structure : The compound features a quinoline moiety which is known for its biological activity, particularly in anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.

- Receptor Binding : It may bind to specific receptors (e.g., epidermal growth factor receptor) that are crucial in signaling pathways associated with cancer growth and metastasis.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | EGFR Inhibition |

| HeLa (Cervical Cancer) | 0.45 | Apoptosis Induction |

| A549 (Lung Cancer) | 0.50 | Cell Cycle Arrest |

These values indicate that this compound exhibits significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent .

Study 1: Anticancer Activity

A study conducted by researchers at a leading university demonstrated that this compound effectively inhibited the growth of MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound was tested for its ability to reduce pro-inflammatory cytokines in vitro. Results indicated that it significantly lowered levels of TNF-alpha and IL-6 in activated macrophages, suggesting its use as a potential anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the quinoline ring or the pentane chain can enhance or diminish its efficacy:

- Quinoline Substituents : Variations in substituents on the quinoline ring influence binding affinity and selectivity towards cancer cell receptors.

- Alkyl Chain Length : The length and branching of the pentane chain affect solubility and cellular uptake.

Propiedades

IUPAC Name |

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.2ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWYFQYAIHDLFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.